molecular formula C17H21N3O4 B5710385 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol

2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol

Cat. No. B5710385
M. Wt: 331.4 g/mol
InChI Key: HGIFHLLNXIQDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol, also known as FMeNER-DMe, is a compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol is not fully understood. However, it has been suggested that this compound exerts its effects by modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to activate the ERK1/2 signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase cell viability, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can improve cognitive function, reduce anxiety-like behavior, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in various cell lines. However, one limitation of using this compound in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol. One direction is to investigate the potential therapeutic applications of this compound in other fields such as cardiology and gastroenterology. Another direction is to develop more efficient synthesis methods for this compound to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol involves the reaction of 2-nitrobenzaldehyde with furfural in the presence of ammonium acetate to form the intermediate 5-(2-nitrophenyl)-2-furfural. This intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to form this compound. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects against neurotoxicity induced by glutamate and hydrogen peroxide. In psychiatry, this compound has been studied as a potential treatment for depression and anxiety disorders. In oncology, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-[4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-12-11-18-7-9-19(10-8-18)13-14-5-6-17(24-14)15-3-1-2-4-16(15)20(22)23/h1-6,21H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIFHLLNXIQDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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